molecular formula C16H16F2N6O2S B2911430 6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021090-15-2

6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2911430
CAS No.: 1021090-15-2
M. Wt: 394.4
InChI Key: CBNNWAOLQZPQKA-UHFFFAOYSA-N
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Description

6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1021090-15-2) is a synthetic small molecule with a molecular formula of C16H16F2N6O2S and a molecular weight of 394.4 g/mol . It features a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold recognized for its diverse therapeutic potential in medicinal chemistry . This compound is of significant interest in oncology research, particularly in the development of kinase inhibitors. Structurally similar triazolo[4,3-b]pyridazine derivatives have been designed and synthesized as potent dual inhibitors of c-Met and Pim-1 kinases , both of which are promising targets for cancer therapy . The c-Met signaling pathway is crucial for embryonic development and wound healing but is deregulated in many human cancers, leading to tumor proliferation, angiogenesis, and metastasis . Concurrently, Pim-1 kinases act as oncogenic survival factors that can inhibit apoptosis and contribute to multidrug resistance . Dual inhibition of these pathways can produce a synergistic effect, offering a potentially enhanced anticancer efficacy and minimized resistance compared to targeting either kinase alone . Beyond oncology, the triazolo-pyridazine scaffold substituted with piperazines has also been investigated for other applications, including as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of diabetes . Researchers can leverage this compound as a key chemical building block or reference standard in hit-to-lead optimization campaigns and for probing complex kinase signaling pathways in cellular models. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N6O2S/c1-11-19-20-15-4-5-16(21-24(11)15)22-6-8-23(9-7-22)27(25,26)14-10-12(17)2-3-13(14)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNNWAOLQZPQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H16F2N6O2S
  • Molecular Weight : 394.4 g/mol
  • CAS Number : 1219914-61-0

The compound is believed to interact with various biological targets, including:

  • Mitogen-Activated Protein Kinase (MAPK) : Specifically, it may influence pathways related to T-cell development and function.
  • Kinase Inhibition : Similar compounds have shown effectiveness as kinase inhibitors, which are crucial in regulating cell growth and survival pathways often dysregulated in cancer .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance:

  • Compounds within this class have demonstrated activity against various human cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against colon carcinoma cells (HCT-116) and breast cancer cells (T47D) .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of similar compounds on cancer cell lines and found significant inhibition of cell proliferation at concentrations around 6.2 μM for certain derivatives .
  • Mechanistic Insights :
    • Research indicates that compounds affecting the MAPK pathway can lead to altered cellular responses in cancer cells, potentially enhancing apoptosis or inhibiting proliferation .

Pharmacokinetics

The pharmacokinetic profile of similar triazolo-pyridazine compounds suggests variable absorption and distribution characteristics. These factors are critical for determining the therapeutic efficacy and safety profile of the compound in clinical settings.

Comparative Analysis

The following table summarizes key findings related to the biological activity of triazolo-pyridazine derivatives:

Compound NameTarget ActivityIC50 Value (μM)Cell Line Tested
Compound AMAPK Inhibition6.2HCT-116 (Colon Carcinoma)
Compound BKinase Inhibition<10T47D (Breast Cancer)
Compound CGeneral Cytotoxicity5.0Various Cancer Lines

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

PDE4 Inhibitors

Triazolopyridazines and related heterocycles are well-documented PDE4 inhibitors. Key analogs include:

Compound Name Substituents PDE4A IC₅₀ (nM) Selectivity (vs. PDE1–11) Key Reference
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (18) 3-(2,5-dimethoxyphenyl), 6-(methoxy-tetrahydrofuran-phenyl) 1.2 >1000-fold selective for PDE4 isoforms
Target Compound 3-methyl, 6-(2,5-difluorophenylsulfonylpiperazinyl) Not reported Not reported

Key Findings :

  • Compound 18 achieves sub-nanomolar inhibition of PDE4A via its catechol diether moiety, which mimics the natural cAMP substrate .
GABAA Receptor Modulators

Triazolopyridazines are also explored as GABAA receptor subtype-selective ligands:

Compound Name Substituents α-Subunit Selectivity Functional Activity Key Reference
TPA023 7-(tert-butyl), 6-(2-ethyl-triazolylmethoxy), 3-(2-fluorophenyl) α2/α3 partial agonist Anxiolytic without sedation
L-838,417 (precursor: 7-tBu-6-chloro-3-(2,5-difluorophenyl)-triazolo[4,3-b]pyridazine) 3-(2,5-difluorophenyl), 7-tert-butyl α2/α3/α5 partial agonist Discriminative stimulus effects
Target Compound 3-methyl, 6-(2,5-difluorophenylsulfonylpiperazinyl) Unknown Not reported

Key Findings :

  • The 2,5-difluorophenyl group in L-838,417 and the target compound suggests a role in α-subunit recognition, but the sulfonylpiperazine in the latter may shift selectivity toward non-GABA targets (e.g., kinases or epigenetic regulators) .
BRD4 Bromodomain Inhibitors

Triazolopyridazines with piperazine/piperidine substituents exhibit BRD4 affinity:

Compound Name Substituents BRD4 BD1 IC₅₀ (µM) Structural Features Key Reference
N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 3-methyl, 6-(piperidine-carboxamide) 0.032 Co-crystal structure with BRD4 BD1
Target Compound 3-methyl, 6-(2,5-difluorophenylsulfonylpiperazinyl) Not reported Sulfonyl group mimics acetyl-lysine

Key Findings :

  • The sulfonyl group in the target compound may mimic acetylated lysine residues, a critical interaction for BRD4 binding . However, its 2,5-difluorophenyl group could introduce steric clashes compared to the 3-chlorophenyl analog in the reference compound.
Analog with Similar 2,5-Difluorophenyl Substituent

A structurally close analog from :

Compound Name Substituents Activity Key Reference
3-(2,5-Difluorophenyl)-6-(indol-5-yl)-1,2,4-triazolo[4,3-b]pyridazine 3-(2,5-difluorophenyl), 6-(indol-5-yl) Unspecified (synthesized via hydrazide cyclization)

Key Differences :

  • Replacement of the indole group in the analog with a sulfonylpiperazine in the target compound likely shifts the pharmacological profile from indole-based targets (e.g., serotonin receptors) to sulfonamide-sensitive enzymes or epigenetic readers .

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Methyl substitution (target compound) versus aryl groups (e.g., 2,5-dimethoxyphenyl in PDE4 inhibitors) balances steric bulk and metabolic stability .
  • Position 6 : Sulfonylpiperazine groups enhance solubility and enable hydrogen bonding, contrasting with the catechol diether or indole moieties in other analogs .
  • Fluorine Effects: The 2,5-difluorophenyl group improves membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .

Docking and Mechanistic Studies

  • PDE4 : Methoxy-tetrahydrofuran substituents in compound 18 occupy the hydrophobic Q2 pocket of PDE4, while the target compound’s sulfonylpiperazine may engage polar residues (e.g., Gln369) .
  • BRD4 : Co-crystal structures (e.g., PDB: 7EA) show that triazolopyridazines with piperazine-carboxamide substituents form water-mediated hydrogen bonds with Asn140, a key residue in BRD4 BD1 .

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